Bis(chloromethyl)dichlorosilane

Descripción general

Descripción

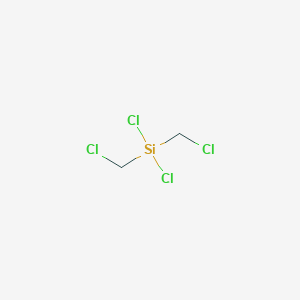

Bis(chloromethyl)dichlorosilane is an organosilicon compound with the molecular formula C₂H₄Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity due to the presence of both chloromethyl and dichlorosilane groups, making it a valuable reagent in organosilicon chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(chloromethyl)dichlorosilane can be synthesized through the photochlorination of dichlorodimethylsilane. This process involves exposing dichlorodimethylsilane to ultraviolet light in the presence of chlorine gas, resulting in the substitution of methyl groups with chloromethyl groups .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting bis(chloromethyl)diphenylsilane with chloride compounds in the presence of a Lewis acid under an inert atmosphere. This method ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(chloromethyl)dichlorosilane undergoes various types of reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Coupling Reactions: It can participate in Grignard coupling reactions to form disilacyclobutanes.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, which can replace chlorine atoms.

Grignard Reagents: Used in coupling reactions to form larger organosilicon compounds.

Major Products Formed:

Disilacyclobutanes: Formed through coupling reactions.

Organosilicon Compounds: Various derivatives depending on the nucleophiles used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry:

- Serves as a precursor for synthesizing complex organosilicon compounds.

- Can undergo substitution reactions with nucleophiles, leading to the formation of various silicon-containing products.

-

Biology:

- Employed in modifying biomolecules, enhancing their functionality for research purposes.

- Investigated for potential applications in drug delivery systems due to its ability to form stable silicon-carbon bonds.

-

Medicine:

- Explored for its role in creating silicon-based drug delivery vehicles that can improve therapeutic efficacy.

-

Industry:

- Utilized in the production of advanced silicon materials and catalysts, which are essential in various manufacturing processes.

Toxicological Profile

The compound exhibits significant toxicity, which is crucial for understanding its safe handling and application:

Acute Toxicity:

- Exposure to bis(chloromethyl)dichlorosilane can lead to severe respiratory issues and skin irritation.

- Table 1 summarizes the Acute Exposure Guideline Levels (AEGLs) for this compound:

| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |

|---|---|---|---|

| 10 minutes | 0.5 | 1.0 | 5.0 |

| 30 minutes | 0.5 | 1.0 | 5.0 |

| 60 minutes | 0.5 | 1.0 | 5.0 |

Chronic Toxicity:

- Long-term exposure may result in lung damage and potential carcinogenic effects, as indicated by various animal studies.

Case Study 1: In Vitro Cytotoxicity

A study examined the cytotoxic effects of this compound on human lung epithelial cells. Results showed a dose-dependent increase in cell death at concentrations above 1 ppm after 24 hours, attributed to oxidative stress from reactive chlorine species generated during exposure.

Case Study 2: Environmental Impact

Research assessed the environmental consequences following accidental releases of this compound into aquatic systems. Hydrolysis products were found to adversely affect aquatic life, particularly causing damage to fish gills and increasing mortality rates.

Mecanismo De Acción

The mechanism of action of bis(chloromethyl)dichlorosilane involves its reactivity with various nucleophiles and its ability to form stable silicon-carbon bonds. The presence of chloromethyl groups allows for selective reactions, making it a versatile reagent in synthetic chemistry .

Comparación Con Compuestos Similares

Dimethyldichlorosilane: Another organosilicon compound with similar reactivity but different substituents.

Trichlorosilane: Contains three chlorine atoms and is used in the production of ultrapure silicon.

Uniqueness: Bis(chloromethyl)dichlorosilane is unique due to its dual chloromethyl and dichlorosilane groups, which provide a combination of reactivity and stability not found in other organosilicon compounds. This makes it particularly useful in the synthesis of complex silicon-containing molecules .

Actividad Biológica

Bis(chloromethyl)dichlorosilane (BCMDS) is a chlorosilane compound with significant industrial applications, particularly in the synthesis of siloxane polymers and other silicon-based materials. Its biological activity, however, has garnered attention due to its potential toxicity and reactivity with biological systems. This article explores the biological activity of BCMDS, including its toxicological profiles, mechanisms of action, and implications for health and safety.

BCMDS is characterized by its chemical formula . It is a colorless liquid that is highly reactive, especially with water, leading to the formation of hydrochloric acid and silanol products upon hydrolysis . The reactivity of BCMDS poses a risk in both environmental and biological contexts.

Acute Toxicity

Research indicates that BCMDS exhibits acute toxicity upon exposure. The National Research Council has developed Acute Exposure Guideline Levels (AEGLs) for various chlorosilanes, including BCMDS. These guidelines are crucial for understanding the potential health risks associated with short-term exposure to this compound .

- AEGL-1 : The level at which there is no significant risk of adverse effects.

- AEGL-2 : The level at which there may be irreversible or serious effects.

- AEGL-3 : The level at which life-threatening effects may occur.

Table 1: AEGL Values for this compound

| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |

|---|---|---|---|

| 10 minutes | 0.5 | 1.0 | 5.0 |

| 30 minutes | 0.5 | 1.0 | 5.0 |

| 60 minutes | 0.5 | 1.0 | 5.0 |

Chronic Toxicity

Chronic exposure to BCMDS can lead to respiratory issues and skin irritation due to its corrosive nature. Long-term studies have suggested that repeated exposure may result in lung damage and potential carcinogenic effects .

BCMDS acts primarily through the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. The hydrolysis of BCMDS generates hydrochloric acid, which can cause local tissue damage upon contact . Furthermore, the silanol products formed during hydrolysis can participate in further reactions that lead to cytotoxic effects.

Case Study 1: In Vitro Cytotoxicity

A study investigated the cytotoxic effects of BCMDS on human lung epithelial cells. The results indicated a dose-dependent increase in cell death, with significant cytotoxicity observed at concentrations above 1 ppm after 24 hours of exposure. The mechanism was attributed to oxidative stress induced by reactive chlorine species generated from BCMDS .

Case Study 2: Environmental Impact

Another study assessed the environmental impact of BCMDS following accidental releases into water bodies. The hydrolysis products were found to have detrimental effects on aquatic life, particularly affecting fish gills and leading to increased mortality rates .

Propiedades

IUPAC Name |

dichloro-bis(chloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl4Si/c3-1-7(5,6)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFHKMDONVENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](CCl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547390 | |

| Record name | Dichloro[bis(chloromethyl)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-97-6 | |

| Record name | Dichloro[bis(chloromethyl)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(chloromethyl)dichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key reactivity feature of bis(chloromethyl)dichlorosilane highlighted in the research?

A: this compound readily reacts with lactams, replacing its chlorine atoms with lactamomethyl groups. This reactivity stems from the silicon atom's affinity for oxygen and its ability to form stable Si-O bonds. [, ] This allows for the creation of diverse organosilicon compounds with potential applications in various fields. For example, the reaction with trimethylsilyl lactams leads to the formation of (O-Si)-bischelate disiloxane derivatives. []

Q2: What structural insights can be obtained from the reaction products of this compound with lactams?

A: The research highlights the formation of five-coordinate silicon-containing disiloxane dications when this compound reacts with certain lactam derivatives. [] X-ray crystallography studies reveal that these dications adopt a distorted trigonal bipyramidal geometry around the silicon atom. This coordination environment is stabilized by the chelating nature of the lactamomethyl ligands, which bind to the silicon atom through both oxygen and nitrogen atoms. []

Q3: Can you provide an example of a specific compound synthesized and characterized using this compound?

A: One example is 1,1,3,3-tetrakis(1-(2-oxo-1-pyrrolidinyl)methyl)disiloxane difluoromethylsulfonate. This compound is synthesized through the reaction of this compound with trimethylsilyl pyrrolidin-2-one. [] Its molecular and crystalline structures were characterized, showcasing the (O-Si)-bischelate coordination mode. []

Q4: Beyond structural characterization, is there any information about the properties of the synthesized compounds?

A: While the provided research primarily focuses on synthesis and structural characterization, some articles touch upon the electronic properties of the synthesized compounds. For instance, one study investigated the electronic structure of bis(O’i)-chelated bis(2,2-dimethylbenzo-[2H]-4-oxo-1,3-oxazino-3-methyl)difluorosilane. [] This information could be valuable for understanding the potential applications of these compounds in material science or catalysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.